Species-Specific Allosteric Modality Switch
GW791343 dihydrochloride exhibits a qualitative directional switch in allosteric modality that is not observed with other P2X7 antagonists. At the human P2X7 receptor, GW791343 acts as a negative allosteric modulator (NAM), reducing maximal agonist responses and decreasing agonist potency. In contrast, at the rat P2X7 receptor, the compound functions as a positive allosteric modulator (PAM), increasing BzATP-evoked responses [1][2]. This contrasts with comparator compounds such as A-740003 and A-438079, which maintain consistent NAM activity across both human and rat orthologues, and AZ11645373, which exhibits only potency shifts (KB: 5–7 nM at human vs >10,000 nM at rat) without modality inversion [3][4]. Mutational studies have identified amino acid 95 (Phe in human, Leu in rat) as the key residue responsible for this species-dependent pharmacological switch [2].
| Evidence Dimension | Allosteric modality at human vs rat P2X7 receptor |
|---|---|
| Target Compound Data | Human: Negative allosteric modulator (NAM), reduces maximal BzATP response; Rat: Positive allosteric modulator (PAM), increases BzATP-evoked response |
| Comparator Or Baseline | Compound-17: NAM at both human and rat P2X7; A-740003: NAM/competitive antagonist at both human and rat; AZ11645373: NAM with potency shift (human KB 5-7 nM, rat KB >10,000 nM) but no modality switch |
| Quantified Difference | Qualitative inversion from NAM (human) to PAM (rat) - unique among reported P2X7 antagonists |
| Conditions | Ethidium accumulation assay in HEK293 cells expressing recombinant human or rat P2X7 receptors; BzATP or ATP as agonist |
Why This Matters
This unique species-specific modality switch makes GW791343 an essential tool compound for studies requiring differentiation between human and rodent P2X7 pharmacology, and precludes its use as a NAM in rat models.
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- [2] Michel AD, Chambers LJ, Clay WC, et al. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects. Br J Pharmacol. 2008 Nov;155(5):738-51. doi:10.1038/bjp.2008.306. View Source
- [3] Honore P, Donnelly-Roberts D, Namovic MT, et al. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. J Pharmacol Exp Ther. 2006 Dec;319(3):1376-85. View Source
- [4] Stokes L, Jiang LH, Alcaraz L, et al. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373. Br J Pharmacol. 2006 Dec;149(7):880-7. doi:10.1038/sj.bjp.0706933. View Source
